

4-Isopropoxyphenol: A Versatile Building Block for Advanced Research Applications

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Compound of Interest

Compound Name: 4-Isopropoxyphenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-Isopropoxyphenol

In the landscape of specialty chemicals, **4-Isopropoxyphenol** (CAS No. 7495-77-4) emerges as a pivotal, yet often overlooked, intermediate with significant potential in materials science and pharmaceutical development.^[1] While structurally similar to its more commonly referenced isomer, 4-isopropylphenol, **4-Isopropoxyphenol** possesses a unique ether linkage that imparts distinct chemical properties, making it a valuable precursor for a range of advanced applications. This guide provides a comprehensive overview of the synthesis, key reactions, and promising research avenues for this versatile molecule, with a focus on empowering researchers to unlock its full potential.

Unlike compounds with direct biological efficacy, the primary value of **4-Isopropoxyphenol** lies in its utility as a molecular scaffold. Its phenolic hydroxyl group and isopropoxy moiety offer reactive sites for constructing more complex molecules with tailored functionalities. This guide will delve into the practical applications of **4-Isopropoxyphenol** as a foundational element in the synthesis of high-performance polymers and as an intermediate in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Isopropoxyphenol** is fundamental to its application in research and development.

Property	Value	Source
CAS Number	7495-77-4	[1]
Molecular Formula	C ₉ H ₁₂ O ₂	[1]
Molecular Weight	152.19 g/mol	[1]
Boiling Point	117 °C @ 4 Torr	
Appearance	Brown liquid	[2]
Storage	Sealed in dry, room temperature	[2]

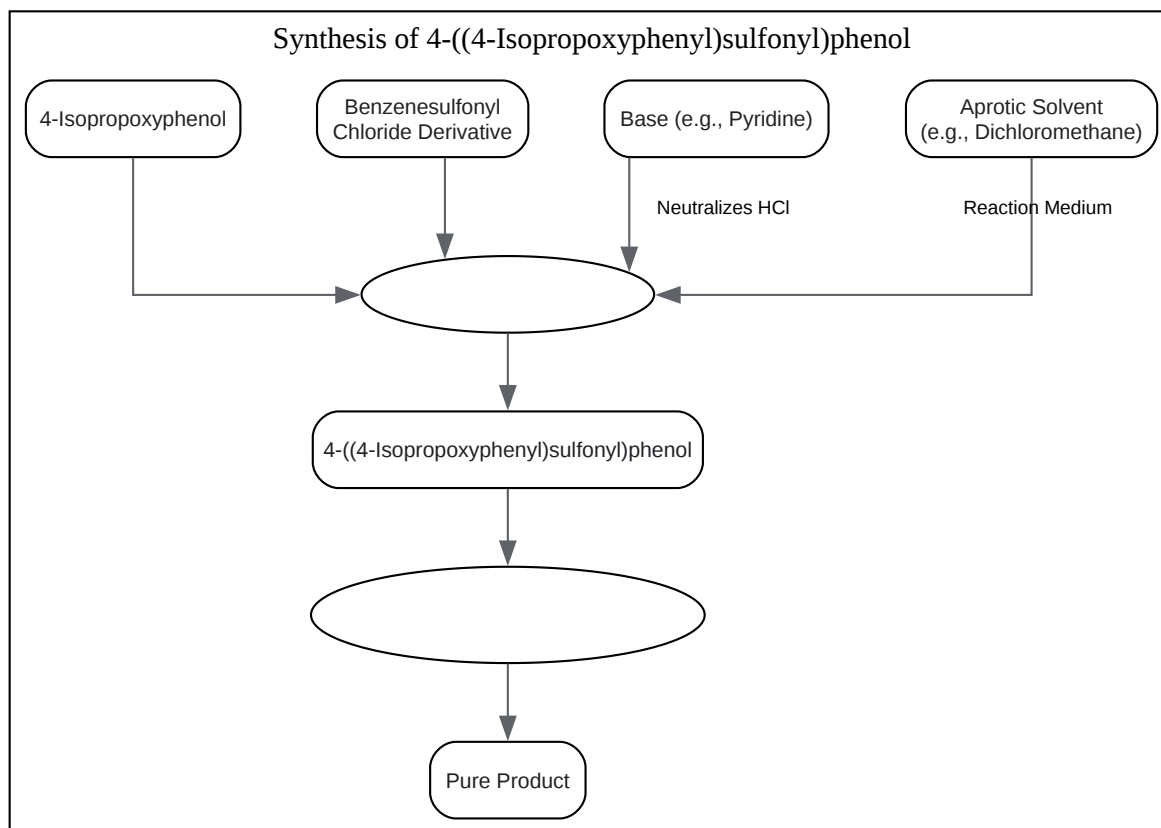
Core Research Application: A Gateway to Advanced Sulfonylphenol Derivatives

A primary and highly promising application of **4-Isopropoxyphenol** is its role as a key precursor in the synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol. This derivative is gaining traction in two significant research domains:

- **High-Performance Polymers:** As an analog of Bisphenol S, 4-((4-Isopropoxyphenyl)sulfonyl)phenol serves as a monomer for the creation of polysulfones and polyethersulfones. These polymers are prized for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical devices.[\[3\]](#)
- **Pharmaceutical Intermediates:** The diaryl sulfone structure is a recognized pharmacophore in medicinal chemistry. Notably, 4-((4-Isopropoxyphenyl)sulfonyl)phenol is a critical intermediate in the synthesis of inhibitors for Pyruvate Dehydrogenase Kinase 1 (PDHK1), a promising target in cancer therapy.[\[3\]](#)

Synthetic Pathway: From 4-Isopropoxyphenol to 4-((4-Isopropoxyphenyl)sulfonyl)phenol

The conversion of **4-Isopropoxyphenol** to its sulfonyl derivative is a cornerstone of its application. The following diagram illustrates the general synthetic workflow.



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Caption: Synthetic workflow for 4-((4-Isopropoxyphenyl)sulfonyl)phenol.

Experimental Protocol: Sulfonylation of 4-Isopropoxyphenol

This protocol provides a generalized procedure for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. Researchers should optimize conditions based on their specific sulfonyl chloride derivative and available laboratory equipment.

Materials:

- **4-Isopropoxyphenol**
- Appropriate benzenesulfonyl chloride derivative
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-Isopropoxyphenol** in anhydrous DCM.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.^[3]
- **Addition of Reagents:** Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of the benzenesulfonyl chloride derivative.
- **Reaction:** Allow the reaction to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

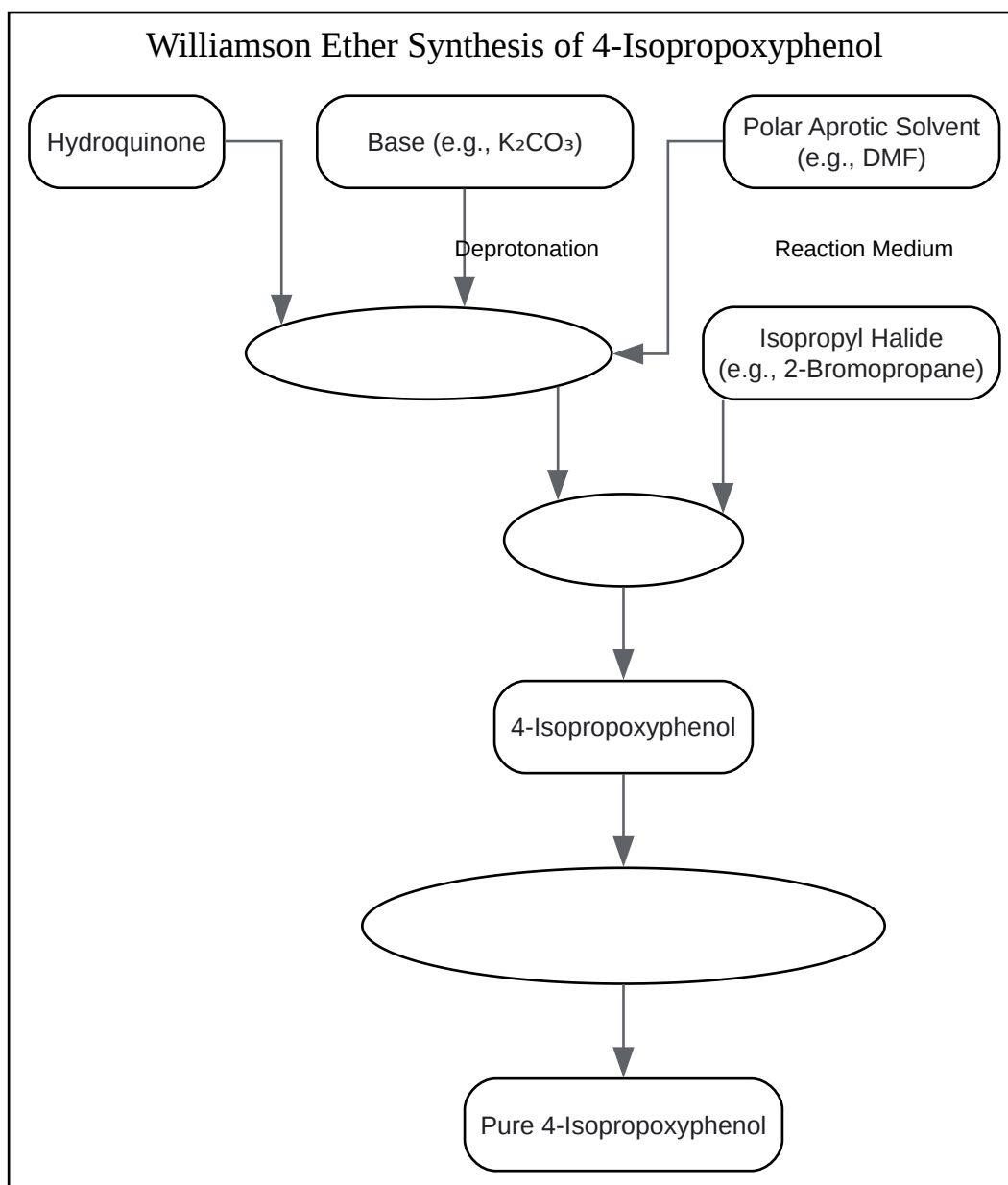
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-((4-isopropoxyphenyl)sulfonyl)phenol.[3]

Synthesis of the Precursor: 4-Isopropoxyphenol

A comprehensive understanding of the research applications of **4-Isopropoxyphenol** necessitates knowledge of its synthesis. The most common and efficient method is the Williamson ether synthesis, starting from hydroquinone.

Synthetic Pathway: Williamson Ether Synthesis of 4-Isopropoxyphenol

The following diagram outlines the key steps in the synthesis of **4-Isopropoxyphenol**.



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Caption: Williamson ether synthesis of **4-Isopropoxyphenol**.

Experimental Protocol: Synthesis of 4-Isopropoxyphenol from Hydroquinone

This protocol outlines a general procedure for the Williamson ether synthesis of **4-Isopropoxyphenol**.

Materials:

- Hydroquinone
- 2-Bromopropane (or other isopropyl halide)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous dimethylformamide (DMF)
- Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine hydroquinone and anhydrous potassium carbonate in anhydrous DMF.
- **Formation of Phenoxide:** Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide intermediate.
- **Addition of Alkylating Agent:** Slowly add 2-bromopropane to the reaction mixture. To favor mono-alkylation, a stoichiometric excess of hydroquinone can be used.
- **Reaction:** Heat the reaction mixture to a temperature of 80-100 °C and allow it to react for several hours. Monitor the progress of the reaction by TLC.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Washing and Drying:** Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter and concentrate the organic layer under reduced pressure. The crude **4-Isopropoxyphenol** can be purified by vacuum distillation or recrystallization to yield the pure product.

Future Directions and Broader Research Potential

While the primary application of **4-Isopropoxyphenol** is as a synthetic intermediate, its inherent chemical structure suggests potential for further exploration:

- **Antioxidant Properties:** Phenolic compounds are known for their antioxidant activity. Although not extensively studied for **4-Isopropoxyphenol** itself, its structure warrants investigation into its potential as a free radical scavenger. The isopropoxy group may modulate its lipophilicity and, consequently, its interaction with biological membranes.
- **Medicinal Chemistry Scaffolding:** Beyond its use in the synthesis of PDHK1 inhibitors, the 4-isopropoxyphenyl moiety could be incorporated into other pharmacologically active molecules to explore its influence on binding affinity, selectivity, and pharmacokinetic properties.
- **Novel Polymer Architectures:** The bifunctional nature of **4-Isopropoxyphenol** allows for its use in creating novel polymer architectures beyond linear polysulfones. This could include dendritic or hyperbranched polymers with unique properties.

Conclusion

4-Isopropoxyphenol stands as a valuable and versatile building block for advanced research in materials science and drug discovery. Its primary utility as a precursor to 4-((4-isopropoxyphenyl)sulfonyl)phenol opens doors to the development of high-performance polymers and innovative cancer therapeutics. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the applications of this promising intermediate. As the demand for advanced materials and targeted pharmaceuticals continues to grow, the strategic use of foundational molecules like **4-Isopropoxyphenol** will be paramount in driving scientific innovation.

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